Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
Description
Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is an organic compound with the molecular formula C13H15NO4S2 This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a carboxylate ester
Properties
IUPAC Name |
methyl 3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10-4-6-11(7-5-10)21(17,18)15(2)12-8-9-20-13(12)14(16)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJSVGMWDFPHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with methylamine and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: Thiophene-2-carboxylic acid is reacted with methylamine to form the corresponding amide.
Sulfonylation: The intermediate is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The thiophene ring provides a stable aromatic system that can participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: This compound shares a similar structure but lacks the methyl group on the sulfonyl amino moiety.
Methyl 3-aminosulfonylthiophene-2-carboxylate: Another similar compound with a different substitution pattern on the thiophene ring.
Uniqueness: Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
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